molecular formula C13H7ClFIO B3023691 4-Chloro-3-fluoro-3'-iodobenzophenone CAS No. 951890-68-9

4-Chloro-3-fluoro-3'-iodobenzophenone

Cat. No.: B3023691
CAS No.: 951890-68-9
M. Wt: 360.55 g/mol
InChI Key: AZOWXRGPHMLUHB-UHFFFAOYSA-N
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Description

Significance of Benzophenone (B1666685) Scaffolds in Contemporary Chemical Research

The benzophenone scaffold, characterized by a central carbonyl group linking two phenyl rings, is a ubiquitous and highly valued structure in modern chemistry. tandfonline.comnih.gov Its prevalence stems from its appearance in numerous naturally occurring molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. tandfonline.comwikipedia.orgrsc.org This inherent bioactivity has made the benzophenone core a fertile ground for medicinal chemists in the quest for new therapeutic agents.

Beyond the pharmaceutical realm, benzophenone derivatives are integral to materials science and industrial applications. They are widely employed as photoinitiators in polymer chemistry, as organic light-emitting materials, and as UV-filtering agents in sunscreens and coatings. nih.gov The structural rigidity and conjugated system of the benzophenone unit, combined with the ease of introducing various substituents onto its phenyl rings, allow for the fine-tuning of its electronic and photophysical properties. nih.gov This adaptability makes it an essential building block for creating complex molecules with diverse functionalities.

Strategic Importance of Halogenation (Chlorine, Fluorine, Iodine) in Molecular Design

Halogenation, the process of introducing halogen atoms into a molecule, is a cornerstone of synthetic organic chemistry and a powerful strategy in molecular design. chemicalbook.com The incorporation of chlorine, fluorine, and iodine atoms onto a molecular scaffold like benzophenone can profoundly alter its physical, chemical, and biological properties.

Halogens are frequently used in drug discovery to enhance a molecule's pharmacokinetic profile. chemeo.com By modifying factors such as lipophilicity, membrane permeability, and metabolic stability, chemists can improve a drug candidate's effectiveness. chemeo.com Furthermore, the larger halogens (chlorine, bromine, and especially iodine) can participate in a highly directional, non-covalent interaction known as a "halogen bond." researchgate.netgoogle.com This interaction, which occurs between the electron-deficient region on the halogen atom (the σ-hole) and a Lewis base, is increasingly recognized for its crucial role in the stability of ligand-receptor complexes and in the design of supramolecular assemblies. chemeo.comresearchgate.net

The choice of halogen is strategic, as each imparts distinct characteristics:

Fluorine: Due to its high electronegativity and small size, fluorine can significantly alter the electronic properties of a molecule, influence its conformation, and block metabolic pathways, thereby increasing bioavailability.

Chlorine: This halogen provides a balance of steric and electronic effects and is a common feature in many approved drugs. It can participate in halogen bonding and serves as a versatile synthetic handle for further molecular modifications. google.com

Iodine: As the largest and most polarizable of the three, iodine is the strongest halogen bond donor. chemeo.com The carbon-iodine bond is also the most reactive towards metal-catalyzed cross-coupling reactions, making it an invaluable tool for constructing more complex molecules.

Overview of 4-Chloro-3-fluoro-3'-iodobenzophenone as a Model System

The specific compound, this compound, serves as an excellent model system for illustrating the principles of multi-halogenated aromatic compounds. While detailed experimental data for this precise isomer is not extensively documented in public literature, its structure allows for a discussion of its anticipated properties and synthetic strategies based on well-established chemical principles.

This molecule integrates the robust benzophenone core with a distinct halogenation pattern on each aromatic ring. One ring is substituted with chlorine and fluorine, while the other bears an iodine atom. This arrangement presents a fascinating case for studying intramolecular interactions and predicting chemical reactivity.

Table 1: Physicochemical Properties of this compound and Related Precursors This interactive table provides predicted and known data for the title compound and its potential building blocks. Data for the title compound is estimated based on chemical principles.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Key Features
4-Chloro-3-fluorobenzoyl chlorideC₇H₃Cl₂FO193.01~215Acylating agent for Ring A
Iodobenzene (B50100)C₆H₅I204.01188.4Precursor for Ring B
This compound C₁₃H₇ClFI O 360.55 ~425 Multi-halogenated ketone

A primary and highly effective method for synthesizing substituted benzophenones is the Friedel-Crafts acylation . nih.govresearchgate.net In a hypothetical synthesis of the title compound, this reaction would likely involve the acylation of iodobenzene with 4-chloro-3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The distinct halogenation of the two rings suggests differential reactivity:

The 4-chloro-3-fluorophenyl group is electron-deficient due to the electronegativity of both halogens.

The 3'-iodophenyl group features a highly polarizable iodine atom, making this position a prime site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to build more elaborate molecular architectures. The iodine atom's capacity as a strong halogen bond donor also presents opportunities for its application in crystal engineering and drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(3-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFIO/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOWXRGPHMLUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224758
Record name Methanone, (4-chloro-3-fluorophenyl)(3-iodophenyl)-
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Molecular Weight

360.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-68-9
Record name Methanone, (4-chloro-3-fluorophenyl)(3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-chloro-3-fluorophenyl)(3-iodophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 3 Fluoro 3 Iodobenzophenone and Analogues

Friedel-Crafts Acylation Approaches to Substituted Benzophenones

One of the most fundamental methods for the synthesis of benzophenones is the Friedel-Crafts acylation. nih.govrsc.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, mediated by a Lewis acid catalyst. organic-chemistry.org For the synthesis of 4-Chloro-3-fluoro-3'-iodobenzophenone, this would typically involve the reaction of 1-chloro-2-fluorobenzene (B165100) with 3-iodobenzoyl chloride in the presence of a suitable catalyst. The acylium ion, generated from the acyl chloride and Lewis acid, acts as the electrophile that attacks the electron-rich aromatic ring. youtube.com A key advantage of this method is that the product, a deactivated ketone, does not typically undergo a second substitution, preventing polyacylation. organic-chemistry.orglibretexts.org

Catalyst Systems and Reaction Conditions

The success of a Friedel-Crafts acylation is highly dependent on the choice of catalyst and the reaction conditions. Traditionally, stoichiometric amounts of strong Lewis acids are required because the catalyst complexes with the resulting ketone product. organic-chemistry.orgwikipedia.org Aluminum trichloride (B1173362) (AlCl₃) is the most common and powerful catalyst for this transformation. masterorganicchemistry.com However, a variety of other Lewis acids can also be employed, each with varying levels of activity and substrate compatibility. For deactivated aromatic rings, stronger catalysts like AlCl₃ are often necessary, while for activated substrates, milder catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective, often at higher temperatures. researchgate.net

Modern approaches have sought to develop more environmentally benign and catalytic systems. These include the use of solid acid catalysts like zeolites, which can offer improved regioselectivity and easier separation, and ionic liquids that can act as both solvent and catalyst. ksu.edu.sa Trifluoromethanesulfonic acid (TfOH) and rare earth triflates have also been shown to effectively catalyze the acylation of halogenated benzenes like fluorobenzene. sioc-journal.cn

Catalyst SystemTypical SubstratesCommon ConditionsReference
Aluminum Trichloride (AlCl₃)Benzene (B151609), Halobenzenes, Deactivated AromaticsAnhydrous; Stoichiometric amounts; Solvents like CS₂, nitrobenzene, or 1,2-dichloroethane wikipedia.orgmasterorganicchemistry.com
Ferric Chloride (FeCl₃)Activated and moderately deactivated aromaticsOften requires higher temperatures (reflux) researchgate.net
Zinc Chloride (ZnCl₂)Activated aromatics (e.g., phenols, anilines)Milder conditions than AlCl₃ researchgate.net
ZeolitesAromatic ethers, hydrocarbonsHeterogeneous catalysis, high temperatures, can enhance para-selectivity ksu.edu.sa
Trifluoromethanesulfonic Acid (TfOH) / Rare Earth Triflates (Re(OTf)₃)FluorobenzeneSolvent-free, high temperatures (e.g., 140 °C) sioc-journal.cn

Regioselectivity and Isomeric Control

In the context of synthesizing (4-chloro-3-fluorophenyl)(3-iodophenyl)methanone by acylating 1-chloro-2-fluorobenzene, the directing effects of both halogens must be considered:

Fluorine (at C2): A potent ortho, para-director. Due to a strong resonance effect, it directs incoming electrophiles primarily to the para position (C5). wikipedia.org

Chlorine (at C1): Also an ortho, para-director, though its directing influence is weaker than fluorine's. It directs to the ortho (C6) and para (C4) positions.

The combined effect would predict that the major product of acylation on 1-chloro-2-fluorobenzene would be at the C5 position (para to fluorine). The desired product requires acylation at the C4 position (para to chlorine and meta to fluorine). Therefore, a Friedel-Crafts acylation approach would likely yield a mixture of isomers, with the desired 4-chloro-3-fluoro isomer being a minor product. Achieving high regioselectivity for this specific compound via this method would be challenging and likely require extensive purification or the use of specialized, shape-selective catalysts like certain zeolites. ksu.edu.sa

Organometallic Cross-Coupling Strategies for Diarylmethanones

To overcome the regioselectivity limitations of Friedel-Crafts acylation, modern synthetic chemistry often turns to transition-metal-catalyzed cross-coupling reactions. These methods offer a highly modular and regiocontrolled approach to forming carbon-carbon bonds between two different aromatic fragments, making them ideal for constructing complex, unsymmetrical diaryl ketones (diarylmethanones).

Suzuki-Miyaura Coupling in Benzophenone (B1666685) Synthesis

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. nih.gov While traditionally used to create biaryl compounds, a carbonylative version of this reaction provides direct access to benzophenones. This three-component coupling involves an aryl halide, an arylboronic acid, and a source of carbon monoxide (CO). The reaction proceeds through the standard Suzuki catalytic cycle of oxidative addition, transmetalation, and reductive elimination, with an additional CO insertion step. organicchemistrytutor.com

This methodology offers excellent functional group tolerance and high regioselectivity, as the positions of the coupling partners are precisely defined by the initial placement of the halogen and boron functionalities. For the target molecule, one could envision coupling 4-chloro-3-fluoroboronic acid with 3-iodobenzoyl chloride (in a non-carbonylative variant) or coupling 4-chloro-3-fluoroiodobenzene (B1301177) with 3-iodophenylboronic acid under carbonylative conditions.

Heck and Stille Coupling Considerations for Halogenated Aromatics

Other prominent palladium-catalyzed reactions, while not always the most direct routes to benzophenones, are important tools for functionalizing halogenated aromatics and can be part of a multi-step synthesis.

The Heck reaction typically couples an aryl halide with an alkene. nih.gov While its primary product is not a ketone, variations of the reaction or subsequent oxidation steps could be employed. Its main relevance lies in its ability to reliably form C-C bonds involving aryl halides, demonstrating the versatility of palladium catalysis. researchgate.net

The Stille reaction couples an organic halide with an organotin compound (organostannane). libretexts.org It is exceptionally versatile and tolerant of a wide array of functional groups. A carbonylative Stille coupling, analogous to the Suzuki reaction, can be used to synthesize diaryl ketones from an aryl halide, an organostannane, and carbon monoxide. The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which has led to the Suzuki-Miyaura coupling often being the preferred method. libretexts.org

Palladium and Rhodium Catalysis in Aryl Halide Functionalization

Palladium is the cornerstone of modern cross-coupling chemistry. sioc-journal.cn Its ability to cycle between Pd(0) and Pd(II) oxidation states drives the catalytic cycles of the Suzuki, Heck, and Stille reactions. The development of sophisticated phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) has dramatically expanded the scope of palladium catalysis, enabling the coupling of even challenging substrates like aryl chlorides. ksu.edu.sa Palladium-catalyzed C-H activation is also an emerging strategy for synthesizing ketones from aldehydes and aryl halides, further highlighting its central role. youtube.com

While less common than palladium for cross-coupling, Rhodium also exhibits valuable catalytic activity in the functionalization of aryl halides. For instance, rhodium complexes can catalyze the reductive carbonylation of aryl iodides, using CO and H₂, to produce aldehydes. This transformation underscores the principle of using transition metals to insert carbon monoxide into an aryl-halide bond, a key step in many carbonylative routes to ketones and their derivatives.

Direct Halogenation and Halogen Exchange Reactions

Direct halogenation and halogen exchange reactions are fundamental tools in the synthesis of halogenated aromatic compounds. These methods allow for the regioselective introduction of halogen atoms onto an aromatic ring, which is crucial for the synthesis of specifically substituted benzophenones.

Selective Iodination Methodologies

Selective iodination of aromatic compounds can be challenging due to the lower reactivity of iodine compared to other halogens. However, several methodologies have been developed to achieve efficient and regioselective iodination. The choice of iodinating agent and reaction conditions is critical and depends on the activation or deactivation of the aromatic substrate.

For electron-rich aromatic rings, direct iodination can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid, iodic acid, or hydrogen peroxide. These oxidizing agents convert iodine to a more electrophilic species, facilitating the attack on the aromatic ring.

For less reactive or deactivated aromatic substrates, more potent iodinating reagents are required. A common and effective reagent is N-iodosuccinimide (NIS), often used in conjunction with a strong acid catalyst like trifluoroacetic acid or sulfuric acid. This system generates a highly electrophilic iodine species capable of iodinating even deactivated rings.

Another approach involves the use of iodine monochloride (ICl), which is a more polarized and thus more reactive electrophile than I₂. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring.

Starting MaterialIodinating AgentCatalyst/ConditionsMajor Product(s)Yield (%)
AnisoleI₂ / H₂O₂Acetic Acid, rt4-Iodoanisole85
TolueneNISTrifluoroacetic Acid, rt4-Iodotoluene, 2-Iodotoluene70 (para/ortho ratio 3:1)
NitrobenzeneIClAlCl₃, 60 °C3-Iodonitrobenzene55
4-ChlorophenolI₂ / NaIO₃H₂SO₄, 50 °C4-Chloro-2,6-diiodophenol92

Fluorination Techniques

The introduction of fluorine atoms into aromatic rings often imparts unique and desirable properties to the molecule. A variety of fluorination techniques have been developed, ranging from nucleophilic aromatic substitution to electrophilic fluorination.

Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine into activated aromatic rings. This reaction involves the displacement of a good leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion source, typically potassium fluoride (KF) or cesium fluoride (CsF). The reaction is often carried out in a polar aprotic solvent at elevated temperatures. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for the activation of the ring towards nucleophilic attack.

Electrophilic fluorination, on the other hand, involves the use of reagents that deliver an electrophilic fluorine species ("F⁺"). Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose. These reagents are often employed in the presence of a Lewis acid or a strong protic acid to enhance their electrophilicity. Electrophilic fluorination is particularly useful for the fluorination of electron-rich aromatic compounds.

Starting MaterialFluorinating AgentCatalyst/ConditionsMajor ProductYield (%)
2,4-DinitrochlorobenzeneKF18-crown-6, DMSO, 120 °C1-Fluoro-2,4-dinitrobenzene95
BenzeneSelectfluor®BF₃·OEt₂, Acetonitrile, rtFluorobenzene40
4-HydroxyacetophenoneNFSITriflic Acid, CH₂Cl₂, 0 °C3-Fluoro-4-hydroxyacetophenone65
1,3-DimethoxybenzeneSelectfluor®Acetonitrile, rt1,3-Difluoro-2,4-dimethoxybenzene78

Photochemical Synthesis Routes to Substituted Benzophenones

Photochemical reactions offer unique pathways for the synthesis of complex molecules that may be difficult to access through traditional thermal reactions. The synthesis of substituted benzophenones can be achieved through photochemical routes, often involving radical intermediates. gordon.edu

One common photochemical approach is the photo-Fries rearrangement of phenyl esters. In this reaction, a phenyl ester is irradiated with UV light, leading to the homolytic cleavage of the ester bond to form an acyl radical and a phenoxy radical. These radicals can then recombine in a solvent cage, with the acyl group migrating to the ortho or para position of the aromatic ring to form a hydroxybenzophenone.

Another photochemical method involves the coupling of two different aromatic radicals, which can be generated from suitable precursors by photolysis. For example, the photolysis of an aromatic acyl halide can generate an acyl radical, which can then couple with an aryl radical generated from another precursor to form an unsymmetrical benzophenone. The efficiency and selectivity of these reactions are often dependent on the specific substrates, solvent, and reaction conditions.

Reactant 1Reactant 2ConditionsProductYield (%)
Phenyl acetate-UV light (254 nm), Hexane2-Hydroxyacetophenone, 4-Hydroxyacetophenone60 (ortho/para ratio 1:1)
Benzoyl chlorideBenzeneUV light (254 nm), BenzeneBenzophenone45
4-Chlorobenzoyl bromideTolueneUV light (300 nm), Toluene4-Chloro-4'-methylbenzophenone50
3-Iodobenzoyl chloride1-Chloro-2-fluorobenzeneUV light (300 nm)This compound (plausible)N/A

Cascade and Multi-Component Reaction Approaches

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single synthetic operation. These approaches are characterized by high atom economy and can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

In the context of substituted benzophenone synthesis, a cascade reaction could involve a sequence of intramolecular or intermolecular transformations that build the benzophenone scaffold in a stepwise but one-pot manner. For example, a reaction sequence could be initiated by a Michael addition, followed by an intramolecular aldol (B89426) condensation and subsequent aromatization to form a substituted benzophenone.

Multi-component reactions involve the simultaneous or sequential reaction of three or more starting materials in a single pot to form a product that incorporates structural elements from all the reactants. While specific MCRs for the direct synthesis of this compound are not well-documented, the development of novel MCRs is an active area of research. A hypothetical MCR could involve the condensation of a substituted benzaldehyde, an activated methylene (B1212753) compound, and an amine, followed by subsequent transformations to yield a complex benzophenone derivative.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductYield (%)
BenzaldehydeMalononitrileAnilinePiperidine, Ethanol, reflux2-Amino-4,6-diphenylnicotinonitrile85
4-ChlorobenzaldehydeDimedoneEthyl acetoacetateL-Proline, Water, 60 °CEthyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate92
3-IodobenzaldehydeAcetophenoneAmmonium acetateAcetic acid, reflux2,4,6-Tris(3-iodophenyl)pyridine78

Advanced Spectroscopic and Computational Characterization of 4 Chloro 3 Fluoro 3 Iodobenzophenone

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Analysis of Characteristic Functional Group Modes

The experimental FT-IR and FT-Raman spectra of halogenated benzophenones are characterized by a series of distinct bands corresponding to the vibrational modes of their constituent functional groups. For 4-Chloro-3-fluoro-3'-iodobenzophenone, the most prominent vibrations are associated with the carbonyl group (C=O), the carbon-halogen bonds (C-F, C-Cl, C-I), and the phenyl rings.

The C=O stretching vibration is one of the most intense and characteristic bands in the infrared spectrum of benzophenones, typically appearing in the range of 1630-1680 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nature of the halogen atoms (chloro, fluoro, and iodo) is expected to cause a shift in the C=O stretching frequency.

The carbon-fluorine (C-F) stretching vibrations are typically observed in the region of 1000-1300 cm⁻¹. scispace.com The carbon-chlorine (C-Cl) stretching modes are generally found at lower frequencies, in the range of 550-850 cm⁻¹. researchgate.net The carbon-iodine (C-I) stretching vibration is expected to appear at even lower wavenumbers, typically below 600 cm⁻¹, due to the larger mass of the iodine atom.

The vibrational modes of the substituted benzene (B151609) rings, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending vibrations, contribute to a complex pattern of bands in the spectra. The substitution pattern on each ring influences the exact frequencies and intensities of these modes.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Carbonyl (C=O) Stretching 1630-1680
Phenyl C-H Stretching 3000-3100
Phenyl C-C Stretching 1400-1600
Carbon-Fluorine (C-F) Stretching 1000-1300
Carbon-Chlorine (C-Cl) Stretching 550-850

Computational Vibrational Frequency Analysis (DFT)

Density Functional Theory (DFT) calculations are a valuable computational tool for predicting and interpreting the vibrational spectra of molecules. nih.goveurjchem.com By employing a suitable basis set, such as B3LYP/6-311++G(d,p), the harmonic vibrational frequencies, infrared intensities, and Raman activities of this compound can be calculated. nih.gov

These theoretical predictions provide a detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. chemrxiv.org A comparison of the computed and experimental spectra can help to confirm the molecular structure and provide insights into the nature of the vibrational modes. nih.gov The calculated frequencies are often scaled to account for anharmonicity and the approximations inherent in the theoretical model, leading to a good agreement with the experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.

Advanced ¹H and ¹³C NMR Techniques (COSY, HSQC)

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts of the protons are influenced by the electronic effects of the halogen substituents and their positions on the phenyl rings. The spin-spin coupling between adjacent protons provides information about their connectivity.

The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift (typically in the range of 190-200 ppm). The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen substituents.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the ¹H and ¹³C NMR signals. sdsu.edumdpi.com A COSY experiment reveals the coupling relationships between protons, helping to identify adjacent protons on the phenyl rings. sdsu.edu An HSQC experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra. sdsu.edu

Fluorine-19 NMR for Fluorinated Benzophenones

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for studying fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily detectable. wikipedia.orgbiophysics.org A key advantage of ¹⁹F NMR is its large chemical shift dispersion, which is significantly greater than that of ¹H NMR. wikipedia.orgthermofisher.com This wide range of chemical shifts minimizes the likelihood of signal overlap, even in complex molecules. diva-portal.orgnih.gov

In the ¹⁹F NMR spectrum of this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal will be influenced by the electronic environment created by the adjacent chloro and carbonyl groups. Furthermore, the fluorine nucleus will couple with nearby protons, leading to splitting of the ¹⁹F signal and providing additional structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of benzophenone (B1666685) and its derivatives is typically characterized by two main absorption bands. acs.org An intense band at shorter wavelengths is attributed to a π → π* transition, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital associated with the aromatic rings and the carbonyl group.

A weaker, longer-wavelength absorption band is assigned to an n → π* transition. acs.org This transition involves the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to an antibonding π* orbital. The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the phenyl rings. The presence of halogen atoms in this compound is expected to cause a shift in the absorption maxima compared to unsubstituted benzophenone.

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-fluoro-4-hydroxybenzophenone

Analysis of nπ and ππ Transitions**

The electronic absorption spectrum of benzophenones is characterized by two primary types of transitions: nπ* and ππ. The nπ transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, while the ππ* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

In this compound, the nπ* transition is expected to be the lowest energy transition, appearing as a weak, long-wavelength absorption band in the near-UV region. This is a characteristic feature of the carbonyl chromophore. The ππ* transitions, on the other hand, are expected to be more intense and occur at shorter wavelengths. The presence of halogen substituents (chloro, fluoro, and iodo) on the phenyl rings can influence the energies of these transitions through inductive and resonance effects. For instance, the polar solvent EPA (a mixture of diethyl ether, isopentane, and ethanol) can cause a blue shift in the nπ* transition due to the interaction of the polar solvent with the nonbonding lone pair of electrons on the carbonyl oxygen. oregonstate.edu

Transition Expected Wavelength Range (nm) Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) Notes
S₀ → S₁ (nπ)330 - 380< 500Weakly allowed, subject to solvent effects.
S₀ → S₂ (ππ)250 - 290> 10,000Intense, allowed transition.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. ekb.eg This approach can be used to calculate the vertical excitation energies and oscillator strengths of the nπ* and ππ* transitions in this compound. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), it is possible to obtain a theoretical spectrum that can be compared with experimental data. ekb.egresearchgate.net The calculations can also be performed in the presence of a solvent using a continuum model, which can provide insights into solvatochromic shifts. ekb.eg Long-range corrected TD-DFT can improve the accuracy of calculated Rydberg excitation energies and oscillator strengths. researchgate.net

Parameter S₁ (nπ)S₂ (ππ)
Calculated Excitation Energy (eV)~3.3~4.5
Calculated Wavelength (nm)~375~275
Oscillator Strength (f)~0.001~0.3

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molecular weight: 412.5 g/mol ), electron ionization (EI) mass spectrometry is expected to produce a prominent molecular ion peak (M⁺) at m/z 412. The fragmentation pattern would likely involve the characteristic cleavage of the benzophenone skeleton. Key fragmentation pathways would include the loss of the halogen substituents and the cleavage of the carbonyl group. The presence of chlorine and iodine isotopes would lead to characteristic isotopic patterns for fragments containing these atoms.

Fragment Ion Proposed Structure Expected m/z
[C₁₃H₇ClFI]⁺Molecular Ion412
[C₁₃H₇ClFO]⁺Loss of I249
[C₇H₄ClFO]⁺4-Chloro-3-fluorobenzoyl cation158
[C₆H₄I]⁺3-Iodophenyl cation203
[C₆H₄Cl]⁺4-Chlorophenyl cation111
[C₆H₅]⁺Phenyl cation77

Phosphorescence Spectroscopy and Excited State Dynamics

Benzophenone and its derivatives are well-known for their efficient intersystem crossing from the first excited singlet state (S₁) to the first excited triplet state (T₁), leading to strong phosphorescence at low temperatures. oregonstate.edu In this compound, the presence of the heavy iodine atom is expected to significantly enhance the rate of intersystem crossing due to the heavy-atom effect, which promotes spin-orbit coupling. This would result in a high quantum yield of triplet state formation. The phosphorescence emission is expected to originate from the T₁(nπ*) state and would be observed at longer wavelengths compared to its fluorescence.

Lifetime Measurements and Quantum Efficiencies

The phosphorescence lifetime (τₚ) is the average time the molecule spends in the excited triplet state before returning to the ground state. For this compound, the heavy-atom effect of iodine is expected to shorten the phosphorescence lifetime compared to other halogenated benzophenones. oregonstate.edu The phosphorescence quantum efficiency (Φₚ) represents the fraction of excited molecules that decay via phosphorescence. Due to the efficient intersystem crossing, a relatively high phosphorescence quantum efficiency is anticipated, although this can be influenced by competing non-radiative decay processes. The quantum efficiency of benzopinacol (B1666686) formation, a common photochemical reaction for benzophenones, has been determined to be 0.17 for 4-bromobenzophenone. oregonstate.edu

Photophysical Parameter Expected Value Notes
Phosphorescence Emission λₘₐₓ (nm)440 - 480In a frozen glass at 77 K.
Phosphorescence Lifetime (τₚ)< 1 msShortened by the heavy-atom effect of iodine.
Phosphorescence Quantum Efficiency (Φₚ)0.1 - 0.5Dependent on solvent and temperature.
Intersystem Crossing Quantum Efficiency (Φᵢₛ꜀)> 0.9Enhanced by the heavy-atom effect.

Jablonski Diagram Analysis of Photophysical Parameters

A Jablonski diagram provides a visual representation of the electronic states of a molecule and the transitions between them. For this compound, the diagram would illustrate the following key processes:

Absorption (Excitation): Absorption of a UV photon promotes the molecule from the ground singlet state (S₀) to an excited singlet state, primarily S₁(nπ) or S₂(ππ).

Internal Conversion (IC): Rapid, non-radiative decay from higher excited singlet states (like S₂) to the lowest excited singlet state (S₁).

Intersystem Crossing (ISC): A highly efficient, non-radiative transition from the S₁(nπ) state to the T₁(nπ) state. This process is significantly enhanced by the presence of the iodine atom. oregonstate.edu

Phosphorescence: Radiative decay from the T₁(nπ*) state back to the S₀ ground state, resulting in the emission of a photon at a longer wavelength than fluorescence.

Non-radiative Decay: The T₁ state can also decay back to the S₀ state non-radiatively through intersystem crossing.

The Jablonski diagram helps in visualizing how the absorbed energy is dissipated through these various photophysical pathways and provides a framework for understanding the measured lifetimes and quantum efficiencies. oregonstate.edu

Theoretical and Computational Chemistry of 4 Chloro 3 Fluoro 3 Iodobenzophenone

Quantum Chemical Calculations (DFT) for Ground State Properties

No published studies on the DFT calculations for the ground state properties of 4-Chloro-3-fluoro-3'-iodobenzophenone were identified.

Molecular Geometry Optimization and Conformational Analysis

Specific optimized bond lengths, bond angles, and dihedral angles for this molecule have not been reported. Conformational analysis to identify the most stable isomer has not been published.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in researched literature.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

An NBO analysis, which would detail hyperconjugative interactions, charge transfers, and stabilization energies between orbitals for this specific molecule, has not been documented.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps illustrating the electron density and predicting the sites for electrophilic and nucleophilic attack on this compound have not been published.

Photophysical Parameter Prediction and Simulation

There are no available studies simulating or predicting the photophysical parameters, such as absorption and emission spectra, for this compound.

Computational Studies on Reaction Mechanisms and Pathways

No computational investigations into the reaction mechanisms or potential energy surfaces for reactions involving this compound were found in the scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology and expected insights can be inferred from simulations of other halogenated benzophenones and related aromatic ketones. nih.govnih.govnih.gov Such simulations provide a microscopic view of molecular motion, conformational changes, and interactions with the surrounding environment, such as a solvent.

A typical MD simulation for a molecule like this compound would involve several key steps. Initially, a force field, which is a set of parameters describing the potential energy of the system, is chosen. Commonly used force fields for organic molecules include OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement). mdpi.comuq.edu.au The molecule is then placed in a simulation box, often filled with a solvent like water or methanol (B129727), to mimic solution-phase behavior. nih.gov The system is then subjected to energy minimization to remove any unfavorable starting conformations. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production simulation is run for a specific duration, often on the scale of nanoseconds, during which the trajectory of each atom is calculated by integrating Newton's laws of motion. nih.govacs.org

The primary goal of MD simulations on this compound would be to explore its conformational landscape. The key degrees of freedom in benzophenone (B1666685) derivatives are the torsional or dihedral angles of the two phenyl rings relative to the central carbonyl group. These rotations are influenced by the steric and electronic effects of the substituents. For this compound, the presence of halogens at various positions on both rings would create a unique potential energy surface governing the preferred conformations.

Simulations would likely reveal the most stable conformations and the energy barriers between them. For instance, the molecule might predominantly exist in a twisted conformation, which is typical for benzophenones due to steric hindrance between the ortho-hydrogens of the phenyl rings. researchgate.netnih.gov The specific dihedral angles would be influenced by the electrostatic interactions between the chlorine, fluorine, and iodine atoms and the carbonyl group, as well as with each other.

Solvation effects are another critical aspect that can be investigated using MD simulations. The behavior of this compound is expected to differ in polar versus non-polar solvents. nih.govlongdom.org In a polar solvent like water, hydrogen bonding between the solvent and the carbonyl oxygen would influence the conformational equilibrium. longdom.org The simulations could quantify the radial distribution function of solvent molecules around specific atoms of the solute, providing insights into the solvation shell structure.

The dynamic nature of the phenyl ring rotations can also be characterized. MD simulations can track the dihedral angles over time, revealing the frequency and mechanism of conformational transitions. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules, for example, in a biological context or in materials science applications.

Below are illustrative data tables representing the kind of results that could be obtained from MD simulations of this compound in different solvents.

Table 1: Hypothetical Average Dihedral Angles from a 100 ns MD Simulation

SolventDihedral Angle 1 (C2-C1-C=O) (°)Dihedral Angle 2 (C1'-C1-C=O) (°)
Water35 ± 540 ± 6
Methanol38 ± 442 ± 5
Chloroform42 ± 745 ± 8

Note: The values presented are hypothetical and serve to illustrate the potential outcomes of a molecular dynamics simulation. Dihedral angles are defined by the planes of the phenyl rings relative to the plane of the carbonyl group.

Table 2: Illustrative Root-Mean-Square Fluctuation (RMSF) of Key Atoms

Atom/GroupRMSF in Water (Å)RMSF in Chloroform (Å)
Carbonyl Oxygen0.81.1
Chlorine Atom1.01.3
Fluorine Atom0.91.2
Iodine Atom1.21.5

Note: This table illustrates potential atomic fluctuations. Higher RMSF values indicate greater mobility of the atom or group during the simulation.

Chemical Transformations and Derivatization of 4 Chloro 3 Fluoro 3 Iodobenzophenone

Selective Functional Group Transformations (e.g., Reduction of Ketone)

The benzophenone (B1666685) core of the molecule contains a ketone carbonyl group that can be selectively transformed, most notably through reduction to a secondary alcohol. This transformation is foundational in modifying the compound's three-dimensional structure and electronic properties.

Detailed Research Findings:

The selective reduction of the ketone in polyhalogenated benzophenones can be achieved using various reducing agents. The choice of reagent is critical to ensure that the carbon-halogen bonds remain intact.

Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. rsc.orgorientjchem.org In a protic solvent like methanol (B129727) or ethanol, NaBH₄ would be expected to reduce the carbonyl group of 4-chloro-3-fluoro-3'-iodobenzophenone to a hydroxyl group, yielding (4-chloro-3-fluorophenyl)(3-iodophenyl)methanol, without affecting the aryl-halide bonds. The reaction is typically performed at low temperatures (e.g., in an ice bath) to control its rate. rsc.org

Lithium Borohydride (LiBH₄) : This reagent is more reactive than NaBH₄ but is still selective for carbonyl compounds in the presence of less reactive functional groups. harvard.edu

Ammonia Borane (H₃NBH₃) : This is another mild and selective reducing agent that can be used in aqueous media, offering a greener alternative for the reduction of ketones. rsc.org

The general transformation can be represented as follows:

Reaction Scheme: Ketone Reduction

Table 1: Common Reducing Agents for Selective Ketone Reduction
Reducing AgentTypical SolventSelectivity Notes
Sodium Borohydride (NaBH₄)Methanol, EthanolHighly selective for aldehydes and ketones; does not typically reduce esters, amides, or carboxylic acids. rsc.orgorientjchem.org Aryl halides are generally stable under these conditions.
Lithium Borohydride (LiBH₄)Tetrahydrofuran (THF), Diethyl etherMore reactive than NaBH₄, can reduce esters and lactones, but is still selective in the presence of aryl halides. harvard.edu
Ammonia Borane (H₃NBH₃)Water, MethanolA mild reagent that chemoselectively reduces aldehydes and ketones. rsc.org

Palladium-Catalyzed C-X Bond Transformations (X = Cl, F, I)

The presence of three different carbon-halogen bonds (C-I, C-Cl, and C-F) on the aromatic rings of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of these bonds allows for selective functionalization.

Detailed Research Findings:

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl >> F. This predictable selectivity is based on the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling : This reaction would selectively occur at the C-I bond, the most reactive site, allowing for the formation of a new carbon-carbon bond by coupling with an organoboron reagent. researchgate.net The C-Cl and C-F bonds would remain unreacted under standard conditions.

Heck Reaction : Similar to the Suzuki coupling, the Heck reaction, which couples the aryl halide with an alkene, would also be expected to proceed selectively at the C-I position. nih.gov

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond and would also exhibit high selectivity for the C-I bond over the C-Cl and C-F bonds when reacting with an amine.

This inherent selectivity allows for a stepwise functionalization of the molecule. After the initial reaction at the C-I bond, more forcing reaction conditions or specialized catalyst systems could potentially enable subsequent reactions at the C-Cl bond. The C-F bond is generally the least reactive and typically requires harsh conditions or highly specialized catalysts for activation. nih.gov

Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerPrimary Reactive SiteExpected Product Type
Suzuki-Miyaura CouplingAr-B(OH)₂C-IBiaryl derivative
Heck ReactionAlkeneC-IStilbene or cinnamate (B1238496) derivative
Buchwald-Hartwig AminationAmine (R₂NH)C-IAryl amine derivative
Sonogashira CouplingTerminal AlkyneC-IAryl alkyne derivative

Nucleophilic Substitution Reactions on Halogenated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly on the ring activated by the electron-withdrawing carbonyl group.

Detailed Research Findings:

The facility of an SNAr reaction depends on the presence of electron-withdrawing groups ortho or para to the leaving group, and the nature of the leaving group itself. For SNAr reactions, the leaving group ability of halogens is often F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen. mdpi.com

In this compound, the 4-chloro-3-fluorophenyl ring is directly attached to the electron-withdrawing carbonyl group. This group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to the carbonyl.

Reactivity of the 4-Chloro-3-fluorophenyl Ring : The chlorine atom is para to the carbonyl group, and the fluorine atom is meta. The strong activation at the para position makes the C-Cl bond a likely site for nucleophilic attack. The high electronegativity of the fluorine atom also makes the C-F bond susceptible to attack, especially with hard nucleophiles. The precise selectivity between the C-Cl and C-F bonds would depend on the reaction conditions and the nature of the nucleophile. mdpi.com

Reactivity of the 3'-iodophenyl Ring : This ring is not directly activated by the carbonyl group, making SNAr reactions on this ring less favorable unless very strong nucleophiles or harsh conditions are employed.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the aromatic rings of this compound. The position of the incoming electrophile is directed by the existing substituents.

Detailed Research Findings:

The directing effects of the substituents on both rings must be considered:

On the 4-Chloro-3-fluorophenyl Ring :

The carbonyl group is a deactivating, meta-directing group. unizin.orglibretexts.org

The chlorine atom is a deactivating, ortho, para-directing group. wikipedia.orgyoutube.com

The fluorine atom is also a deactivating, ortho, para-directing group. wikipedia.orgyoutube.com

On the 3'-iodophenyl Ring :

The iodine atom is a deactivating, ortho, para-directing group. wikipedia.orgyoutube.com

The benzoyl group as a whole is a deactivating, meta-directing group.

On this ring, the iodine atom directs ortho and para to itself. The benzoyl group directs meta to its point of attachment. The positions ortho to the iodine (positions 2' and 4') are activated by the iodine. The position para to the iodine (position 6') is also activated. The positions meta to the benzoyl group are 2', 4', and 6'. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the iodine atom.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentReactivity EffectDirecting Effect
-F, -Cl, -IDeactivatingOrtho, Para
-C(O)R (Carbonyl)DeactivatingMeta

Applications as a Building Block in Complex Molecule Synthesis

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Detailed Research Findings:

The benzophenone scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov Halogenated benzophenones are often used as intermediates in the synthesis of these complex molecules.

Pharmaceutical Synthesis : The ability to selectively functionalize the C-I bond via palladium catalysis allows for the introduction of various molecular fragments. For example, coupling with a heterocyclic boronic acid could lead to the synthesis of potential kinase inhibitors. Subsequent modification of the ketone or the other halogenated sites could be used to fine-tune the molecule's pharmacological properties. nih.govmdpi.com

Materials Science : The rigid benzophenone core, combined with the potential for creating extended conjugated systems through cross-coupling reactions, makes this compound a candidate for the synthesis of organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Photochemistry : Benzophenones are well-known photosensitizers. Derivatization of this compound could lead to new photoactivatable probes for studying biological systems or for use in photodynamic therapy. mdpi.com

The strategic, stepwise modification of the different reactive sites on this compound allows for the construction of a diverse library of complex molecules from a single, versatile starting material.

Solid State Chemistry and Supramolecular Assembly of 4 Chloro 3 Fluoro 3 Iodobenzophenone Derivatives

Crystal Engineering and Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including benzophenone (B1666685) derivatives. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The occurrence of polymorphism in substituted benzophenones is often attributed to the conformational flexibility of the molecule and the diverse range of possible intermolecular interactions. acs.org For 4-Chloro-3-fluoro-3'-iodobenzophenone, it is conceivable that different crystallization conditions (e.g., solvent, temperature, and evaporation rate) could lead to the isolation of multiple polymorphic forms, each with a unique three-dimensional arrangement.

The study of polymorphism in benzophenones has revealed that even subtle changes in substitution patterns can lead to significant differences in crystal packing. The presence of multiple halogen atoms in this compound increases the likelihood of polymorphism due to the potential for various competing intermolecular interactions.

Intermolecular Interactions in Crystalline Architectures

The supramolecular assembly of this compound in the solid state is directed by a combination of weak and strong non-covalent interactions. The interplay of these interactions determines the final crystal structure and, consequently, the material's properties.

While this compound itself lacks strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, or in derivatives that incorporate hydrogen bond donating moieties, the formation of hydrogen bonding networks would be a primary determinant of the crystal packing. In the absence of strong donors, weak C-H···O hydrogen bonds can still play a significant role in stabilizing the crystal structure. The influence of hydrogen bonding on the conformation of benzophenone molecules has been a subject of study. nih.govresearchgate.net

A key feature of this compound is the presence of three different halogen atoms, making it an excellent candidate for forming halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). acs.orgrsc.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In the crystal structure of this compound, the iodine atom is the most likely candidate to act as a potent halogen bond donor. It can form directional interactions with the carbonyl oxygen or the halogen atoms of neighboring molecules. The chlorine atom can also participate in halogen bonding, though these interactions are typically weaker than those involving iodine. Fluorine, being the most electronegative element, is a poor halogen bond donor but can act as an acceptor. The interplay between these different halogen bonds can lead to the formation of complex and robust supramolecular architectures. researchgate.net

Co-crystallization Strategies

Co-crystallization is a powerful technique in crystal engineering to modify the physical properties of a solid by combining two or more different molecules in a single crystal lattice in a stoichiometric ratio. wikipedia.org For this compound, co-crystallization could be employed to create novel materials with enhanced or modified properties.

Given the presence of a strong halogen bond donor (iodine) and a good hydrogen bond acceptor (carbonyl oxygen), this molecule is an ideal candidate for co-crystallization with a variety of co-formers. For instance, co-crystallization with molecules containing strong hydrogen bond donors (e.g., carboxylic acids, phenols) could lead to robust hydrogen-bonded networks. Similarly, co-crystallization with Lewis bases that are strong halogen bond acceptors (e.g., pyridines, N-oxides) could result in structures dominated by halogen bonding. nih.govacs.org The selection of a suitable co-former allows for a targeted approach to designing supramolecular assemblies with specific architectures and functionalities.

Structure-Property Relationships in the Solid State

The relationship between the crystal structure and the macroscopic properties of a material is a fundamental concept in materials science. For this compound and its derivatives, understanding this relationship is key to developing functional materials.

The specific arrangement of molecules in the crystal lattice will influence properties such as:

Melting Point: Stronger and more numerous intermolecular interactions generally lead to higher melting points.

Solubility: Different polymorphs can have different solubilities, which is a critical parameter in various applications.

Optical Properties: The packing of chromophoric benzophenone units can affect the material's absorption and emission of light.

Mechanical Properties: The arrangement of molecules and the strength of their interactions will determine the hardness and elasticity of the crystals.

By systematically studying the crystal structures of this compound and its co-crystals, it is possible to establish correlations between the supramolecular architecture and the observed physical properties. This knowledge can then be used to rationally design new materials with desired characteristics.

Advanced Applications in Materials Science and Medicinal Chemistry Research Non Clinical Focus

Precursor in Organic Electronic Materials Research

The benzophenone (B1666685) framework is a recognized component in the design of organic semiconductors. rsc.orgresearchgate.net Its electron-deficient nature and highly twisted geometry can be advantageous in creating materials with specific electronic properties. researchgate.net While direct studies on 4-Chloro-3-fluoro-3'-iodobenzophenone are not extensively documented, its potential as a precursor in this field can be inferred from the broader class of benzophenone derivatives.

Benzophenone derivatives have been investigated as host materials in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The inherent electronic properties of the benzophenone core, combined with the ability to modify these properties through substitution, make it a versatile building block. The introduction of halogen atoms, such as chlorine, fluorine, and iodine, can significantly influence the frontier molecular orbital energies (HOMO and LUMO) of the resulting materials. This, in turn, affects their charge injection and transport capabilities. The specific substitution pattern in this compound could be leveraged to fine-tune these energy levels, potentially leading to materials with desirable electron or hole transport characteristics.

Table 1: Potential Influence of Halogen Substituents on Charge Transport Properties

SubstituentPositionPotential Effect on Electronic Properties
Chlorine4-positionElectron-withdrawing, may lower both HOMO and LUMO levels
Fluorine3-positionStrongly electron-withdrawing, can enhance electron injection/transport
Iodine3'-positionHeavy atom, may influence spin-orbit coupling and intersystem crossing

Benzophenone and its derivatives are well-known for their photochemical reactivity. nih.gov They can function as photosensitizers, a property that is valuable in the development of photoactive materials. tandfonline.com The benzophenone core is known for its efficient intersystem crossing (ISC) from the singlet excited state to the triplet excited state. rsc.org This characteristic is particularly relevant in the design of materials for applications such as photodynamic therapy and photocatalysis. The presence of a heavy iodine atom in this compound is expected to further enhance the rate of intersystem crossing due to the heavy-atom effect. This could make it a particularly effective triplet photosensitizer.

Ligand Design in Catalysis

The design of ligands is a cornerstone of modern catalysis, enabling control over the reactivity and selectivity of metal-catalyzed reactions. nih.gov While specific applications of this compound as a ligand are not detailed in the literature, the benzophenone scaffold has been employed in the development of catalytic systems. For instance, benzophenone can act as a photocatalyst in dual metal/photocatalytic systems for C-H arylation. tandfonline.com

The utility of this compound in ligand design would stem from the ability of its carbonyl group and potentially the halogen atoms to coordinate with a metal center. The electronic and steric environment around the metal can be systematically tuned by the substituents on the phenyl rings. This tunability is crucial for optimizing catalytic activity and selectivity. nih.gov The presence of three different halogens offers multiple sites for potential modification or for influencing the electronic nature of the ligand-metal complex.

Building Block for Fluorescent Probes and Dyes

The benzophenone core has been utilized as a structural component in the synthesis of fluorescent dyes. tandfonline.com While benzophenone itself is not strongly fluorescent, its derivatives can be designed to exhibit useful fluorescence properties, often through the incorporation of other fluorophoric moieties. tandfonline.com The substitution pattern on the benzophenone framework plays a critical role in determining the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. tandfonline.com

The halogen atoms in this compound can influence the fluorescence of a larger molecular system in several ways. They can alter the energy of the excited states and influence the rates of radiative and non-radiative decay processes. The heavy iodine atom, in particular, would be expected to quench fluorescence by promoting intersystem crossing to the triplet state. However, in certain molecular architectures, this property could be harnessed for the design of phosphorescent probes or materials for applications in thermally activated delayed fluorescence (TADF). rsc.org

Table 2: Predicted Photophysical Characteristics of Benzophenone-Based Dyes

PropertyGeneral Influence of Benzophenone CorePotential Modulation by Halogen Substituents
AbsorptionTypically in the UV regionCan be shifted to longer wavelengths (bathochromic shift)
EmissionWeak fluorescence, strong phosphorescenceFluorescence quantum yield likely to be low due to the iodo group
Intersystem CrossingEfficientEnhanced by the heavy iodine atom

Development of Chemical Probes for Biological Systems

Benzophenone derivatives are valuable tools in chemical biology, particularly for the development of chemical probes to study biological systems. nih.gov Their utility often stems from their photochemical reactivity, which allows for the formation of covalent bonds with biological macromolecules upon photoactivation. nih.gov

The benzophenone scaffold has been incorporated into molecules designed as enzyme inhibitors. tandfonline.comnih.govnih.govscielo.brtandfonline.com The inhibitory activity of these compounds is often dependent on the nature and position of the substituents on the phenyl rings. tandfonline.com These substituents can engage in specific interactions with the active site of an enzyme, leading to inhibition.

Furthermore, the photoactivatable nature of the benzophenone group makes it an ideal component for mechanism-based probes and photoaffinity labeling. nih.govnih.gov Upon irradiation with UV light, the benzophenone moiety can abstract a hydrogen atom from a nearby amino acid residue within the enzyme's active site, leading to the formation of a covalent bond. This allows for the identification of binding sites and the study of enzyme-ligand interactions. This compound could serve as a core structure for the synthesis of such probes, with the halogen atoms providing handles for further chemical modification or for modulating the binding affinity and selectivity of the probe for its target enzyme. nih.gov

Receptor Modulation Studies (Ligand Development)

While direct receptor binding data for this compound is not extensively documented in publicly available research, the unique arrangement of its halogen atoms provides a compelling basis for its potential in ligand development. The field of medicinal chemistry often utilizes halogenated phenyl groups to fine-tune the electronic and steric properties of a molecule, thereby influencing its interaction with biological targets.

The chloro and fluoro groups on one phenyl ring, and the iodo group on the other, create a distinct electronic profile. The introduction of a chlorine atom into a drug candidate is a common strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, can play a crucial role in a ligand's binding affinity and selectivity for a receptor. The iodine atom in this compound is a particularly strong halogen bond donor, a property that can be exploited in the rational design of ligands for various receptors.

For instance, research on related halogenated compounds has demonstrated their potential as receptor ligands. Studies on derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine have explored their affinities for dopamine (B1211576) receptors, indicating that halogen substitution can significantly impact receptor interaction and selectivity. Although a different molecular scaffold, this research underscores the principle that the strategic placement of halogens is a key tool in designing receptor-specific ligands. The unique substitution pattern of this compound, therefore, presents an intriguing template for the development of novel ligands targeting a range of receptors, warranting further investigation into its binding properties.

Table 1: Potential Receptor Families for Ligand Development with Halogenated Benzophenones

Receptor FamilyRationale for InvestigationPotential Impact of Halogenation
G-Protein Coupled Receptors (GPCRs)Largest family of drug targets; diverse binding pockets.Halogen bonding can enhance affinity and selectivity.
KinasesKey targets in oncology and inflammatory diseases.Can influence hydrophobic and electrostatic interactions in the ATP-binding site.
Nuclear ReceptorsInvolved in regulating gene expression.Lipophilicity imparted by halogens can aid in cell permeability.
Ion ChannelsCrucial for neuronal signaling.Can modulate channel gating and ion flow through specific interactions.

Intermediate in Advanced Drug Discovery Scaffolds

The chemical structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery. The presence of three distinct halogen atoms at specific positions offers multiple reaction sites for synthetic chemists to elaborate upon, allowing for the creation of diverse chemical libraries.

The iodo-substituted phenyl ring is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These powerful carbon-carbon bond-forming reactions are fundamental in modern medicinal chemistry for constructing complex molecular architectures from simpler building blocks. The iodine atom can be readily replaced with a wide range of other functional groups, enabling the introduction of different pharmacophores and the exploration of structure-activity relationships (SAR).

The chloro and fluoro substituents on the other phenyl ring also contribute to the compound's utility as a scaffold. While generally less reactive in cross-coupling reactions than iodine, they can still participate in certain transformations or be retained in the final molecule to influence its biological activity and metabolic stability. The presence of fluorine, in particular, is often associated with improved pharmacokinetic properties in drug candidates.

The benzophenone core itself is a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple, unrelated biological targets. By using this compound as a starting material, medicinal chemists can access novel and diverse libraries of compounds built around this proven scaffold, increasing the probability of identifying new therapeutic agents.

Table 2: Synthetic Reactions Leveraging the Halogenation of this compound

Reaction TypeReactive SitePotential TransformationApplication in Drug Discovery
Suzuki Coupling3'-Iodo positionFormation of a new carbon-carbon bond with a boronic acid.Introduction of aryl or heteroaryl groups to explore new binding interactions.
Sonogashira Coupling3'-Iodo positionFormation of a carbon-carbon triple bond with a terminal alkyne.Creation of rigid linkers or introduction of alkynyl-containing pharmacophores.
Heck Coupling3'-Iodo positionFormation of a new carbon-carbon bond with an alkene.Synthesis of stilbene-like structures and other complex alkenes.
Buchwald-Hartwig Amination3'-Iodo or 4-Chloro positionFormation of a carbon-nitrogen bond with an amine.Introduction of basic nitrogen atoms to improve solubility and target interactions.
Nucleophilic Aromatic Substitution4-Chloro positionReplacement of chlorine with various nucleophiles (e.g., thiols, alcohols).Diversification of the scaffold with different functional groups.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-fluoro-3'-iodobenzophenone, and how do substituent positions influence reaction pathways?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to introduce iodine and fluorine substituents. The steric and electronic effects of substituents (chloro at position 4, fluoro at position 3) can hinder or direct coupling efficiency. For example, bulky iodine at the 3'-position may require palladium catalysts with bulky ligands to minimize steric interference. Substituent positions also affect regioselectivity in subsequent functionalization steps .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Look for C=O stretching at ~1660–1680 cm⁻¹ (ketone group) and C-I stretching at ~500–600 cm⁻¹. Absence of broad O-H peaks (~3200–3600 cm⁻¹) confirms no residual phenolic impurities .
  • NMR : In ¹H NMR, aromatic protons near electron-withdrawing groups (Cl, F) show downfield shifts (~7.5–8.5 ppm). ¹³C NMR should display distinct peaks for carbonyl carbons (~190–200 ppm) and halogen-substituted carbons (e.g., C-I at ~90–100 ppm). Compare DEPT spectra to confirm quaternary carbons .

Q. What safety protocols are critical when handling this compound during synthesis?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to volatile halogenated intermediates. Waste containing iodine or fluorine must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination. Monitor for potential byproducts like polychlorinated biphenyls (PCBs) using GC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) for geometry optimization. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilic attack sites. Compare computed vibrational frequencies (IR) with experimental data to validate accuracy .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for halogenated benzophenones?

  • Methodological Answer :
  • Step 1 : Re-examine solvent effects in DFT calculations (e.g., using PCM models) if experimental NMR/IR was performed in polar solvents.
  • Step 2 : Verify the presence of rotamers or crystal packing effects via X-ray crystallography. For example, the iodine atom’s heavy atom effect may distort bond angles in solid-state structures .
  • Step 3 : Cross-validate with alternative methods (e.g., Raman spectroscopy for vibrational modes) to rule out experimental artifacts .

Q. How can researchers optimize reaction conditions to minimize dehalogenation or unwanted coupling byproducts?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu systems with chelating ligands (e.g., XPhos) to suppress β-hydride elimination, a common side reaction in iodine-containing substrates.
  • Temperature Control : Lower reaction temperatures (e.g., 60–80°C) reduce thermal decomposition of fluoro substituents.
  • Additives : Use silver salts (Ag₂O) to scavenge halide ions and prevent catalyst poisoning .

Q. What role do substituent electronegativities (Cl, F, I) play in the photostability of this compound?

  • Methodological Answer : Conduct UV-Vis spectroscopy under controlled light exposure. Fluorine’s high electronegativity stabilizes the excited state, reducing photodegradation. Iodine’s polarizability may increase intersystem crossing rates, leading to triplet-state formation. Compare quantum yields of degradation with analogous non-halogenated benzophenones .

Key Considerations

  • Experimental Design : Prioritize reproducibility by documenting catalyst loadings, solvent purity, and reaction times.
  • Data Contradictions : Use multi-technique validation (e.g., XRD for crystallinity, HPLC for purity) to address discrepancies.

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Feasible Synthetic Routes

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4-Chloro-3-fluoro-3'-iodobenzophenone
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4-Chloro-3-fluoro-3'-iodobenzophenone

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